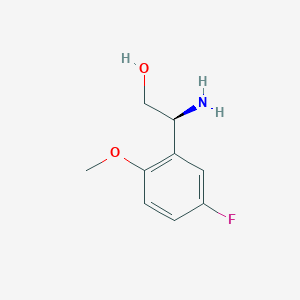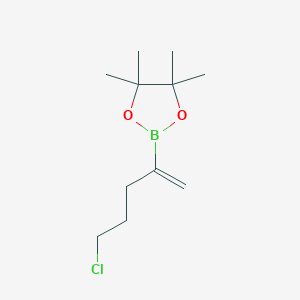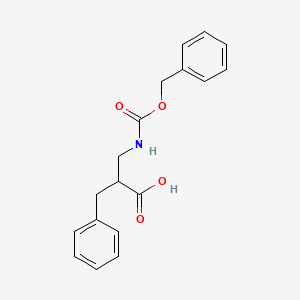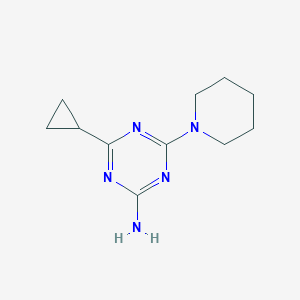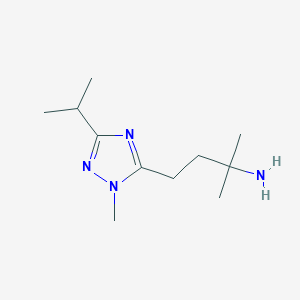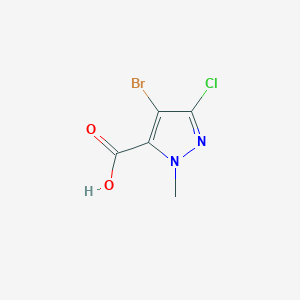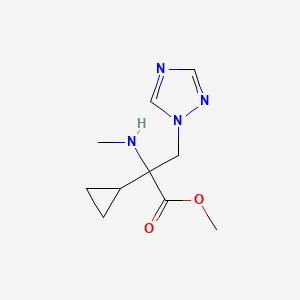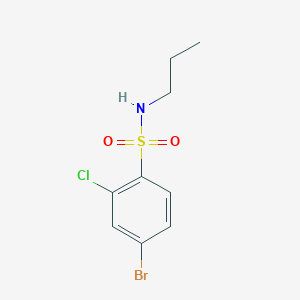
4-bromo-2-chloro-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11BrClNO2S. This compound is characterized by the presence of bromine, chlorine, and a propyl group attached to a benzenesulfonamide core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-propylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzenesulfonyl chloride and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-bromo-2-chlorobenzenesulfonyl chloride is reacted with propylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while oxidation might produce a sulfone.
Applications De Recherche Scientifique
4-Bromo-2-chloro-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 4-bromo-2-chloro-N-propylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chlorobenzenesulfonamide: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4-Bromo-2-chloro-N-methylbenzenesulfonamide: Contains a methyl group instead of a propyl group, which can affect its steric properties and interactions with biological targets.
4-Bromo-2-chloro-N-ethylbenzenesulfonamide: Similar to the propyl derivative but with a shorter alkyl chain, influencing its solubility and reactivity.
Uniqueness
4-Bromo-2-chloro-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H11BrClNO2S |
|---|---|
Poids moléculaire |
312.61 g/mol |
Nom IUPAC |
4-bromo-2-chloro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11BrClNO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
Clé InChI |
KUWWZXXLHAKRMN-UHFFFAOYSA-N |
SMILES canonique |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


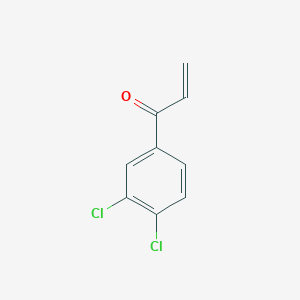
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
